molecular formula C13H12N2O3 B11824107 2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione

2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B11824107
M. Wt: 244.25 g/mol
InChI Key: AXDDETXWXIGFAP-UHFFFAOYSA-N
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Description

    2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione: is a heterocyclic compound with an intriguing structure.

  • It contains an isoindole core, which is a bicyclic system fused with a cyclopentyl ring.
  • The presence of the hydroxyimino group (N-OH) adds further complexity to its chemical properties.
  • This compound has attracted attention due to its potential biological activities.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through multistep organic synthesis.

      Reaction Conditions: These may involve cyclization reactions, oxidation, and functional group transformations.

      Industrial Production: Unfortunately, there isn’t a well-established industrial method for large-scale production. Research efforts are ongoing to optimize synthetic routes.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes electrophilic and nucleophilic reactions due to its aromatic character.

      Common Reagents: Reagents like Lewis acids (e.g., AlCl₃), bases (e.g., NaOH), and oxidants (e.g., KMnO₄) may be employed.

      Major Products: These could include derivatives with modified substituents on the cyclopentyl or isoindole rings.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

      Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) for drug discovery.

      Medicine: Assessing its pharmacological properties (e.g., anti-inflammatory, antitumor).

      Industry: Exploring applications in materials science or catalysis.

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is scarce.
    • Further studies are needed to elucidate how it interacts with cellular targets.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of the isoindole scaffold and hydroxyimino group sets it apart.

      Similar Compounds: While direct analogs are limited, related compounds include other isoindole derivatives and heterocycles.

    Properties

    Molecular Formula

    C13H12N2O3

    Molecular Weight

    244.25 g/mol

    IUPAC Name

    2-(3-hydroxyiminocyclopentyl)isoindole-1,3-dione

    InChI

    InChI=1S/C13H12N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-6-5-8(7-9)14-18/h1-4,9,18H,5-7H2

    InChI Key

    AXDDETXWXIGFAP-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(=NO)CC1N2C(=O)C3=CC=CC=C3C2=O

    Origin of Product

    United States

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